4-((4-phenoxyphenyl)amino)quinazoline-2(1H)-thione
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Overview
Description
4-[(4-Phenoxyphenyl)amino]-1,2-dihydroquinazoline-2-thione is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Phenoxyphenyl)amino]-1,2-dihydroquinazoline-2-thione typically involves the reaction of 4-phenoxyaniline with 2-mercaptoquinazoline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or dimethylformamide, and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Phenoxyphenyl)amino]-1,2-dihydroquinazoline-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(4-Phenoxyphenyl)amino]-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. The compound may also interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Phenoxyphenylamine
- 2-Mercaptoquinazoline
- 4-Phenoxybenzylamine
Uniqueness
4-[(4-Phenoxyphenyl)amino]-1,2-dihydroquinazoline-2-thione stands out due to its unique combination of a quinazoline core with a phenoxyphenyl and thione group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H15N3OS |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-(4-phenoxyanilino)-1H-quinazoline-2-thione |
InChI |
InChI=1S/C20H15N3OS/c25-20-22-18-9-5-4-8-17(18)19(23-20)21-14-10-12-16(13-11-14)24-15-6-2-1-3-7-15/h1-13H,(H2,21,22,23,25) |
InChI Key |
MIXZSVJGEIFPLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC(=S)NC4=CC=CC=C43 |
Origin of Product |
United States |
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